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Compound of Interest

Compound Name: Tinodasertib

Cat. No.: B607376 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the preclinical and clinical efficacy of two prominent MNK1/2 inhibitors,

Tinodasertib and Tomivosertib (eFT508). This analysis is based on publicly available

experimental data.

Both Tinodasertib and Tomivosertib are selective inhibitors of Mitogen-activated Protein

Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1/2), key regulators of mRNA translation and

protein synthesis involved in tumor progression. Their mechanism of action involves the

inhibition of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in

the initiation of translation of several oncogenic proteins. This guide synthesizes available data

to draw a comparative picture of their efficacy.

Biochemical and Cellular Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals differences in

the biochemical potency of the two compounds. Tomivosertib demonstrates significantly higher

potency against both MNK1 and MNK2 in enzymatic assays.
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Compound Target IC50 (nM)
Cell-based p-eIF4E
Inhibition IC50

Tinodasertib MNK1 64
800 nM (K562-eIF4E

cells)

MNK2 86

Tomivosertib (eFT508) MNK1 1-2.4
2-16 nM (Tumor cell

lines)

MNK2 1-2

Preclinical Efficacy
In preclinical models, both drugs have demonstrated the ability to inhibit the phosphorylation of

eIF4E and affect downstream cellular processes.

Tinodasertib: In mouse models, a single oral dose of approximately 12.5 mg/kg of

Tinodasertib resulted in a rapid (~1-2 hours post-dose) and significant (~70%) inhibition of p-

eIF4E in various tissues, including tumors. However, as a monotherapy in a K562 xenograft

model, it showed minimal tumor growth inhibition (TGI) of 23% at the highest dose of 100

mg/kg.

Tomivosertib: Tomivosertib has shown anti-proliferative activity against multiple diffuse large B-

cell lymphoma (DLBCL) cell lines. In acute myeloid leukemia (AML) cell lines, it effectively

blocked eIF4E phosphorylation and suppressed leukemic cell survival and proliferation.

Furthermore, preclinical studies have indicated that Tomivosertib can enhance the activity of

checkpoint inhibitors by down-regulating multiple checkpoint proteins like PD-1 and PD-L1.

Clinical Efficacy
Clinical trial data for both compounds are available, though from separate studies in different

indications, making a direct comparison challenging.

Tinodasertib: Interim results from a Phase II study in patients with advanced colorectal cancer

(CRC) who had received at least two prior lines of therapy showed that Tinodasertib, as a

monotherapy or in combination with irinotecan or pembrolizumab, was well-tolerated.
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Of the 18 evaluable patients, none had an objective response.

12 patients (67%) achieved stable disease.

The disease control rate was 67%.

Progression-free survival (PFS) was 2.99 months.

Overall survival (OS) at 52 weeks was 52%.

Tomivosertib (eFT508): Tomivosertib has been evaluated in several clinical trials across

different cancer types.

In a Phase II study (KICKSTART) for non-small cell lung cancer (NSCLC) in combination

with pembrolizumab, the combination showed modest activity but did not meet the

prespecified threshold for statistical significance in PFS (HR 0.62, p=0.21). The median PFS

was 13.0 weeks for the combination versus 11.7 weeks for the placebo plus pembrolizumab

arm.

In a Phase II study for patients with various solid tumors who had an insufficient response to

single-agent checkpoint inhibitors, the addition of Tomivosertib (200 mg PO BID) to the

existing checkpoint inhibitor was well-tolerated and showed clinical activity.

Three partial responses were observed in patients with NSCLC, gastric cancer, and renal

cancer.

In the NSCLC cohort (17 patients), 41% were progression-free for at least 24 weeks.

A Phase Ib study in patients with refractory metastatic breast cancer demonstrated that

Tomivosertib, alone and in combination with paclitaxel, was well-tolerated and effectively

inhibited MNK1/2 activity in metastatic breast cancer tissue.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental

workflow for evaluating MNK inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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